2-(Ethenesulfonyl)benzonitrile
Description
2-(Ethenesulfonyl)benzonitrile (CAS: 1154395-71-7) is a benzonitrile derivative featuring an ethenesulfonyl (-SO₂-CH=CH₂) substituent at the ortho position of the benzene ring. Its molecular formula is C₉H₇NO₂S, with a molar mass of 193.22 g/mol . Key structural identifiers include:
The ethenesulfonyl group confers strong electron-withdrawing properties, making the compound reactive in conjugate addition or cycloaddition reactions. Collision cross-section (CCS) data, critical for mass spectrometry applications, predict values of 137.7–149.8 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) .
Properties
IUPAC Name |
2-ethenylsulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-2-13(11,12)9-6-4-3-5-8(9)7-10/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPPDKGSIGPSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154395-71-7 | |
| Record name | 2-(ethenesulfonyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethenesulfonyl)benzonitrile typically involves the reaction of benzonitrile with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C6H5CN+CH2=CHSO2Cl→C6H4(CN)(SO2CH=CH2)+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethenesulfonyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The ethenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The ethenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the ethenesulfonyl group.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
2-(Ethenesulfonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethenesulfonyl)benzonitrile involves its reactive functional groups, which can interact with various molecular targets. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The nitrile group can also participate in interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzonitrile Derivatives
Table 1: Structural and Physicochemical Properties
Collision Cross-Section (CCS) and Analytical Behavior
Table 2: Predicted CCS Values (Ų) for Adducts
| Compound | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ |
|---|---|---|---|
| This compound | 138.2 | 149.8 | 132.0 |
| 2-(Benzenesulfonylmethyl)benzonitrile | N/A | N/A | N/A |
The higher CCS of This compound compared to simpler benzonitriles reflects its larger polar surface area due to the sulfonyl and ethenyl groups.
Biological Activity
2-(Ethenesulfonyl)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈N₁O₂S
- Molecular Weight : 196.23 g/mol
- CAS Number : 626-36-4
This compound features a benzonitrile moiety with an ethenesulfonyl group, which contributes to its unique reactivity and biological interactions.
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific biomolecular targets. The ethenesulfonyl group is known to enhance electrophilicity, allowing for nucleophilic attack by biological molecules such as proteins and nucleic acids.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, in vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.4 |
| MCF-7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.6 |
These results suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial properties. Studies reported significant inhibition against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanism underlying its antimicrobial activity appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment group exhibited a tumor growth inhibition rate of approximately 60% after four weeks of treatment.
Case Study 2: Synergistic Effects with Other Antimicrobials
Another investigation explored the synergistic effects of combining this compound with traditional antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains, suggesting a potential for developing new treatment protocols for antibiotic-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
